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molecular formula C13H13NO B1316157 4-(4-Oxocyclohexyl)benzonitrile CAS No. 73204-07-6

4-(4-Oxocyclohexyl)benzonitrile

Cat. No. B1316157
M. Wt: 199.25 g/mol
InChI Key: XFRVACCGEKPJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#Cc1ccc(C2=CCC(=O)CC2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:16][CH2:17][O:18][C:19]([CH3:20])=[O:21].[O:1]=[C:2]1[CH2:3][CH:4]=[C:5]([c:8]2[cH:9][cH:10][c:11]([C:12]#[N:13])[cH:14][cH:15]2)[CH2:6][CH2:7]1>>[O:1]=[C:2]1[CH2:3][CH2:4][CH:5]([c:8]2[cH:9][cH:10][c:11]([C:12]#[N:13])[cH:14][cH:15]2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
N#Cc1ccc(C2=CCC(=O)CC2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#Cc1ccc(C2=CCC(=O)CC2)cc1

Outcomes

Product
Name
Type
product
Smiles
N#Cc1ccc(C2CCC(=O)CC2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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